4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide
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Overview
Description
4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a cyclohexyl group and a carboxamide functional group. The presence of these diverse functional groups allows the compound to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 5-bromopyrimidine with a suitable piperidine derivative. The reaction conditions often include the use of a base such as potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopyrimidine moiety can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the carboxamide group.
Condensation Reactions: The carboxamide group can engage in condensation reactions with other compounds to form new amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium tert-butoxide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce corresponding N-oxides .
Scientific Research Applications
4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring and carboxamide group contribute to the overall binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Macitentan: An endothelin receptor antagonist with a similar bromopyrimidine structure.
Bosentan: Another endothelin receptor antagonist with structural similarities.
Ambrisentan: A selective endothelin receptor antagonist with a related chemical structure
Uniqueness
4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxy-N-cyclohexylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN4O2/c17-12-10-18-15(19-11-12)23-14-6-8-21(9-7-14)16(22)20-13-4-2-1-3-5-13/h10-11,13-14H,1-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMOZZFPGJYJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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